molecular formula C10H11N3O2 B13170079 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid

2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid

Cat. No.: B13170079
M. Wt: 205.21 g/mol
InChI Key: IUKWKVOZFAZNKS-UHFFFAOYSA-N
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Description

2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid is an organic compound that belongs to the class of pyrrolopyridines These compounds are characterized by a pyrrole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core. This is followed by substitution reactions to introduce the amino and propanoic acid groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By binding to these receptors, the compound can disrupt downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid is unique due to its specific substitution pattern on the pyrrolopyridine core, which imparts distinct biological activities. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid

InChI

InChI=1S/C10H11N3O2/c11-8(10(14)15)6-13-5-3-7-2-1-4-12-9(7)13/h1-5,8H,6,11H2,(H,14,15)

InChI Key

IUKWKVOZFAZNKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CC(C(=O)O)N

Origin of Product

United States

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